molecular formula C24H27N3O5 B11311833 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11311833
M. Wt: 437.5 g/mol
InChI Key: IELHKWNLVCLLIM-UHFFFAOYSA-N
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Description

The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide” is a complex organic molecule that features multiple functional groups, including a benzodioxin ring, a furan ring, a piperidine ring, and an oxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific rings and linkages. Typical synthetic routes might include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Synthesis of the furan ring via cyclization of appropriate precursors.
  • Formation of the piperidine ring through hydrogenation of pyridine derivatives.
  • Construction of the oxazole ring via cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperidine rings.

    Reduction: Reduction reactions could target the oxazole ring or other unsaturated bonds.

    Substitution: Substitution reactions might occur at various positions on the benzodioxin, furan, or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular Targets: The compound might interact with specific proteins, enzymes, or receptors.

    Pathways Involved: It could modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of these rings and functional groups might confer specific biological activities or chemical reactivity that distinguishes it from other compounds.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O5/c1-16-5-7-20(31-16)19(27-9-3-2-4-10-27)15-25-24(28)18-14-22(32-26-18)17-6-8-21-23(13-17)30-12-11-29-21/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,25,28)

InChI Key

IELHKWNLVCLLIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5

Origin of Product

United States

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